4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a chlorinated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps. One common approach starts with the preparation of the indole derivative, which is then coupled with a benzoic acid derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites on proteins, while the benzoic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
6-chloroindole: A simpler compound with a chlorinated indole ring.
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Uniqueness
4-({[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its combination of an indole moiety, a chlorinated aromatic ring, and a benzoic acid group. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
4-[[3-(6-chloroindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-16-6-5-14-7-9-22(17(14)11-16)10-8-18(23)21-12-13-1-3-15(4-2-13)19(24)25/h1-7,9,11H,8,10,12H2,(H,21,23)(H,24,25) |
InChI Key |
LTGGWCSSHOJFCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)Cl |
Origin of Product |
United States |
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